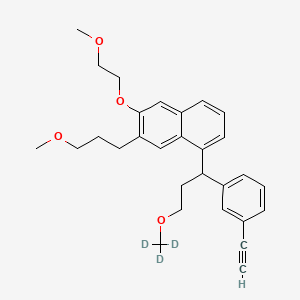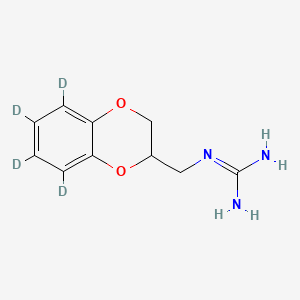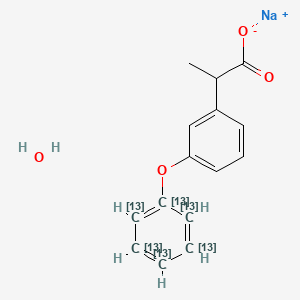
Phytochelatin 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytochelatin 4 is a nonapeptide consisting of four units of γ-glutamylcysteine with a glycyl unit at the C-terminus. It is part of the phytochelatin family, which are small cysteine-rich peptides involved in heavy metal detoxification in plants, fungi, nematodes, and algae . Phytochelatins are synthesized enzymatically from glutathione by phytochelatin synthase and play a crucial role in metal homeostasis and detoxification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phytochelatin 4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods: Industrial production of phytochelatins, including this compound, often involves the use of genetically engineered microorganisms. These microorganisms are modified to overexpress phytochelatin synthase, enabling the efficient production of phytochelatins in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: Phytochelatin 4 undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Chelation: this compound can chelate heavy metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Chelation: Presence of heavy metal ions like cadmium, lead, or arsenic.
Major Products:
Oxidation: Disulfide-bonded this compound.
Reduction: Free thiol-containing this compound.
Chelation: this compound-metal complexes.
Aplicaciones Científicas De Investigación
Phytochelatin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-peptide interactions and the mechanisms of metal detoxification.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation to clean up heavy metal-contaminated environments.
Mecanismo De Acción
Phytochelatin 4 exerts its effects primarily through chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes that are sequestered into vacuoles or other cellular compartments. This process reduces the bioavailability of toxic metals and mitigates their harmful effects on cellular processes . The molecular targets include heavy metal ions like cadmium, lead, and arsenic, and the pathways involved are related to metal detoxification and homeostasis .
Comparación Con Compuestos Similares
Phytochelatin 4 is unique among phytochelatins due to its specific length and structure. Similar compounds include:
Phytochelatin 2: Consists of two γ-glutamylcysteine units.
Phytochelatin 3: Consists of three γ-glutamylcysteine units.
Homophytochelatin: Similar structure but with alanine instead of glycine at the C-terminus.
This compound’s uniqueness lies in its optimal length for binding multiple metal ions while maintaining solubility and stability, making it particularly effective in metal detoxification .
Propiedades
Número CAS |
99465-98-2 |
|---|---|
Fórmula molecular |
C34H53N9O18S4 |
Peso molecular |
1004.1 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
RXJVIYXWFHKGJE-QKSWPAOXSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)



